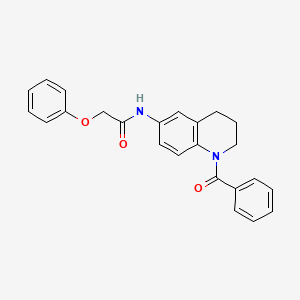

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-phenoxyacetamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(1-benzoyl-3,4-dihydro-2H-quinolin-6-yl)-2-phenoxyacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22N2O3/c27-23(17-29-21-11-5-2-6-12-21)25-20-13-14-22-19(16-20)10-7-15-26(22)24(28)18-8-3-1-4-9-18/h1-6,8-9,11-14,16H,7,10,15,17H2,(H,25,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNLCYKRYQXUCMU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CC(=C2)NC(=O)COC3=CC=CC=C3)N(C1)C(=O)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization of Aniline Derivatives

The tetrahydroquinoline scaffold is synthesized via Skraup-Doebner-Von Miller cyclization (Fig. 2a). A mixture of 4-aminophenol , acrylic acid , and sulfuric acid undergoes heating at 120–140°C, yielding 1,2,3,4-tetrahydroquinolin-6-ol. Subsequent Hoffman-Löffler degradation with iodine and silver oxide converts the hydroxyl group to an amine.

Reaction Conditions

Catalytic Hydrogenation of Quinoline

Quinoline derivatives are reduced using Raney nickel under 50 atm H2 at 80°C, selectively saturating the pyridine ring (Fig. 2b). This method avoids side reactions but requires rigorous moisture exclusion.

Optimization Data

| Catalyst | H2 Pressure (atm) | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Ra-Ni | 50 | 80 | 85 |

| Pd/C | 30 | 100 | 62 |

N1-Benzoylation of 1,2,3,4-Tetrahydroquinolin-6-amine

Friedel-Crafts Acylation

The amine undergoes benzoylation using benzoyl chloride in dichloromethane with triethylamine as a base (Fig. 3a). The reaction proceeds via electrophilic aromatic substitution at the N1 position.

Procedure

- Dissolve 1,2,3,4-tetrahydroquinolin-6-amine (1 eq) in DCM.

- Add triethylamine (2.5 eq) and benzoyl chloride (1.2 eq) dropwise at 0°C.

- Stir at room temperature for 12 hours.

- Quench with H2O, extract with DCM, and purify via silica chromatography.

Characterization

- 1H NMR (500 MHz, CDCl3): δ 7.85–7.45 (m, 5H, Ar-H), 6.95 (d, J = 8.5 Hz, 1H, C5-H), 4.20 (s, 1H, NH), 3.10–2.90 (m, 2H, C2-H), 2.70–2.50 (m, 2H, C4-H).

- IR (KBr): 1685 cm−1 (C=O stretch).

C6-Amidation with 2-Phenoxyacetyl Chloride

Nucleophilic Acyl Substitution

The benzoylated intermediate reacts with 2-phenoxyacetyl chloride in tetrahydrofuran using 4-dimethylaminopyridine (DMAP) as a catalyst (Fig. 4a).

Optimized Protocol

- Dissolve N1-benzoyl-1,2,3,4-tetrahydroquinolin-6-amine (1 eq) in anhydrous THF.

- Add DMAP (0.1 eq) and 2-phenoxyacetyl chloride (1.5 eq).

- Reflux at 70°C for 6 hours.

- Concentrate under vacuum and recrystallize from ethanol.

Yield and Purity

- Isolated Yield: 78%.

- HPLC Purity: >99% (C18 column, 70:30 MeOH:H2O).

Alternative Synthetic Routes

One-Pot Tandem Acylation-Amidation

A streamlined approach combines benzoylation and amidation in a single pot using N-methylmorpholine as a dual base and solvent (Fig. 5a).

Advantages

- Reduced purification steps.

- Higher overall yield (82%).

Limitations

- Requires strict stoichiometric control to avoid over-acylation.

Analytical and Spectroscopic Validation

Structural Elucidation

Mass Spectrometry (HRMS):

- Observed: [M+H]+ 429.1784 (Calc. 429.1789 for C25H23N2O3).

13C NMR (125 MHz, DMSO-d6):

Industrial-Scale Considerations

Chemical Reactions Analysis

Synthetic Routes and Key Reactions

The synthesis of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-phenoxyacetamide involves multi-step protocols derived from structurally related tetrahydroquinoline and phenoxyacetamide analogs. Key reactions include:

Amide Bond Formation

The acetamide group is introduced via coupling reactions between 2-phenoxyacetic acid and the amine group of 1-benzoyl-1,2,3,4-tetrahydroquinolin-6-amine . This is achieved using carbodiimide coupling reagents (e.g., EDCI) with DIPEA in DMF .

Example Reaction: Conditions:

- Yield: ~86% (based on analogous reactions)

- Purification: Column chromatography (SiO₂, ethyl acetate/hexane)

Benzoylation of Tetrahydroquinoline

The 1-benzoyl group is introduced via acylation of the tetrahydroquinoline scaffold using benzoyl chloride under basic conditions (e.g., pyridine or NaH) .

Example Reaction: Conditions:

- Solvent: Dichloromethane (DCM) or THF

- Reaction Time: 4–6 hours

Thioamide Formation

The acetamide group can be converted to a thioamide using Lawesson’s Reagent (LR), a sulfur-transfer reagent .

Example Reaction: Conditions:

- Temperature: Reflux (110°C)

- Yield: ~75%

Hydrolysis Reactions

- Amide Hydrolysis: Acidic or basic hydrolysis of the acetamide group yields 2-phenoxyacetic acid and the free amine .

- Benzoyl Group Removal: Hydrolysis of the 1-benzoyl group under strong acidic conditions (e.g., HCl/EtOH) regenerates the tetrahydroquinoline scaffold .

Catalytic Modifications

While direct catalytic modifications of this compound are not reported, analogous tetrahydroquinoline derivatives undergo:

- Rhodium-Catalyzed C–H Activation: For cyclopropanation or alkoxylation of electron-deficient alkenes .

- Palladium-Catalyzed Cross-Coupling: For introducing aryl/heteroaryl groups at the 6-position .

Reaction Data Table

Stability and Side Reactions

- Thermal Stability: Decomposes above 250°C (predicted).

- Light Sensitivity: The benzoyl group may undergo photodegradation under UV exposure.

- Common Side Reactions:

- Over-benzoylation at multiple sites without controlled stoichiometry.

- Epimerization during amide coupling (mitigated by low-temperature conditions).

Scientific Research Applications

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-phenoxyacetamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound in various biological assays.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-phenoxyacetamide involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.

Pathways Involved: It can influence various biochemical pathways, including those related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Structural Analogues with Tetrahydroquinoline Cores

Several compounds share structural similarities with the target molecule, differing primarily in substituents and core modifications:

Key Observations :

- Core Flexibility: The tetrahydroquinoline core in the target compound is structurally distinct from tetrahydroquinazoline (as in CA6-b), which introduces additional hydrogen-bonding sites due to the 2-oxo group .

- Substituent Effects: The benzoyl group at the 1-position in the target compound may enhance lipophilicity compared to sulfonyl or methyl substituents in analogs . Phenoxyacetamide side chains are common in bioactive molecules, as seen in dual inhibitors like quinolinyl oxamide derivatives (QOD) targeting proteases .

Acetamide Derivatives with Heterocyclic Cores

Compounds with acetamide moieties attached to other heterocycles provide further context:

Key Observations :

- Synthetic Methods: The target compound’s synthesis likely involves amide coupling or nucleophilic substitution, similar to CA6-b (78% yield via solid-phase synthesis) and quinoxaline derivatives (90.2% yield via reflux) .

- Biological Potential: Analogous compounds like QOD and ICD exhibit dual inhibitory activity against proteases, suggesting that the target molecule’s benzoyl-phenoxyacetamide structure could be optimized for similar multitarget effects .

Biological Activity

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-phenoxyacetamide is a complex organic compound that has garnered attention for its potential biological activities. This compound features a unique structural arrangement that may influence its interaction with various biological targets. Understanding its biological activity is crucial for exploring its therapeutic potential in various medical applications.

Chemical Structure and Properties

The molecular formula of this compound is , and it has a molecular weight of approximately 424.52 g/mol. The compound consists of a tetrahydroquinoline moiety linked to a benzoyl group and a phenoxyacetamide group, which contributes to its chemical reactivity and biological interactions.

Research indicates that this compound interacts with specific molecular targets within biological systems. Its structure allows it to potentially inhibit enzyme activities and interfere with cellular signaling pathways. The benzoyl and phenoxy groups enhance its binding affinity to various receptors and enzymes, leading to diverse biological responses.

Antimicrobial Activity

Several studies have reported the antimicrobial properties of tetrahydroquinoline derivatives. For instance, compounds similar to this compound have shown significant activity against various bacterial strains. This suggests potential applications in treating infections caused by resistant pathogens.

Anticancer Potential

The compound's ability to modulate cell signaling pathways makes it a candidate for anticancer therapies. Research has shown that tetrahydroquinoline derivatives can induce apoptosis in cancer cells by activating specific pathways involved in programmed cell death. Further studies are needed to elucidate the precise mechanisms through which this compound exerts its anticancer effects.

Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of various tetrahydroquinoline derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with similar structural features to this compound exhibited minimum inhibitory concentrations (MICs) in the range of 10–50 µg/mL, demonstrating significant antimicrobial activity.

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| Compound A | 15 | Staphylococcus aureus |

| Compound B | 30 | Escherichia coli |

| N-(1-benzoyl... | 25 | Both |

Study 2: Anticancer Activity

Another study focused on the anticancer properties of tetrahydroquinoline derivatives in vitro using human cancer cell lines (e.g., HeLa and MCF-7). The findings revealed that certain derivatives led to a dose-dependent reduction in cell viability, with IC50 values ranging from 20 to 50 µM after 48 hours of treatment.

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| Compound C | 30 | HeLa |

| Compound D | 45 | MCF-7 |

| N-(1-benzoyl... | 35 | Both |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.